

(2-Cyanopyridin-4-YL)boronic acid FT-IR analysis

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Compound of Interest

Compound Name: (2-Cyanopyridin-4-YL)boronic acid

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An In-depth Technical Guide: FT-IR Analysis of (2-Cyanopyridin-4-YL)boronic acid

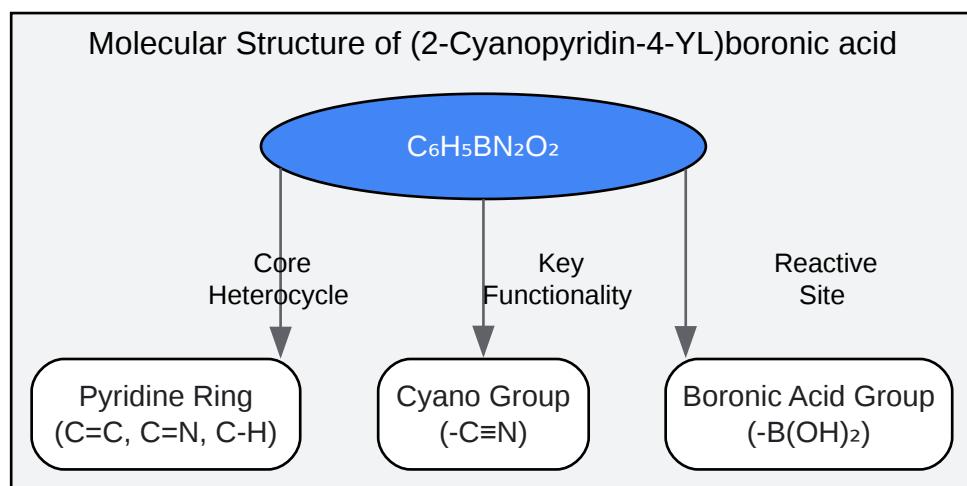
Abstract

(2-Cyanopyridin-4-YL)boronic acid is a pivotal building block in contemporary drug discovery and materials science, valued for its role in forming stable covalent bonds in complex molecular architectures.^{[1][2][3]} Its utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, necessitates robust and reliable analytical methods for identity confirmation, purity assessment, and reaction monitoring. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a primary analytical technique, offering a rapid, non-destructive, and highly informative "molecular fingerprint."^[4] This guide provides a comprehensive framework for the FT-IR analysis of **(2-Cyanopyridin-4-YL)boronic acid**, detailing the theoretical underpinnings, a validated experimental protocol, in-depth spectral interpretation, and practical applications for research and development professionals.

Introduction: The Analytical Imperative

The molecular structure of **(2-Cyanopyridin-4-YL)boronic acid**, with its distinct pyridine ring, cyano group, and boronic acid moiety, presents a unique spectroscopic signature.^{[5][6]} Each functional group possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies. FT-IR spectroscopy precisely measures this absorption, translating it into a spectrum that serves as a definitive identifier of the compound's chemical identity.^{[4][7]}

For researchers in drug development, confirming the structural integrity of this key intermediate is paramount. FT-IR analysis provides immediate verification of a successful synthesis, flags the presence of unreacted starting materials or by-products, and can even offer insights into intermolecular interactions like hydrogen bonding.^[4] Its speed and simplicity make it an indispensable tool for in-process quality control and final product verification.



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Caption: Key functional groups of the target molecule.

Foundational Principles: Vibrational Signatures of the Molecule

An FT-IR spectrum is a plot of infrared intensity versus wavenumber (cm^{-1}). The absorption bands, or "peaks," correspond to specific molecular vibrations. For **(2-Cyanopyridin-4-YL)boronic acid**, we anticipate distinct signatures from its three primary components:

- The Boronic Acid Group [-B(OH)₂]: This group is characterized by several strong and often broad absorptions. The O-H stretching vibrations typically appear as a very broad band in the 3200-3400 cm^{-1} region, with the broadening caused by extensive intermolecular hydrogen bonding.^{[8][9]} The asymmetric B-O stretching vibration is also a key indicator, appearing as a strong band around 1350-1420 cm^{-1} .^{[8][10][11]} In-plane B-O-H bending can be observed near 1190 cm^{-1} .^[8]

- The Cyano Group (-C≡N): The carbon-nitrogen triple bond stretch is one of the most characteristic and reliable peaks in an IR spectrum. It appears as a sharp, strong-to-medium intensity band in the relatively clear spectral window of 2220-2260 cm^{-1} .^{[12][13]} Its presence is a definitive marker for the cyano functionality.
- The Pyridine Ring: As an aromatic heterocycle, the pyridine ring gives rise to a series of absorptions. Aromatic C-H stretching vibrations are typically found just above 3000 cm^{-1} (e.g., 3000-3100 cm^{-1}).^{[12][14]} The C=C and C=N ring stretching vibrations produce a pattern of bands in the 1400-1600 cm^{-1} region.^{[4][14]} Finally, C-H out-of-plane bending vibrations in the 650-900 cm^{-1} "fingerprint region" can provide information about the substitution pattern on the ring.^{[4][12]}

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure reproducible and high-quality FT-IR data. The causality behind each step is explained to foster a deeper understanding of the process.

3.1. Safety Precautions

- Hazard Profile: **(2-Cyanopyridin-4-YL)boronic acid** is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[5]
- Required PPE: Always handle the compound within a fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.

3.2. Instrumentation & Sample Preparation

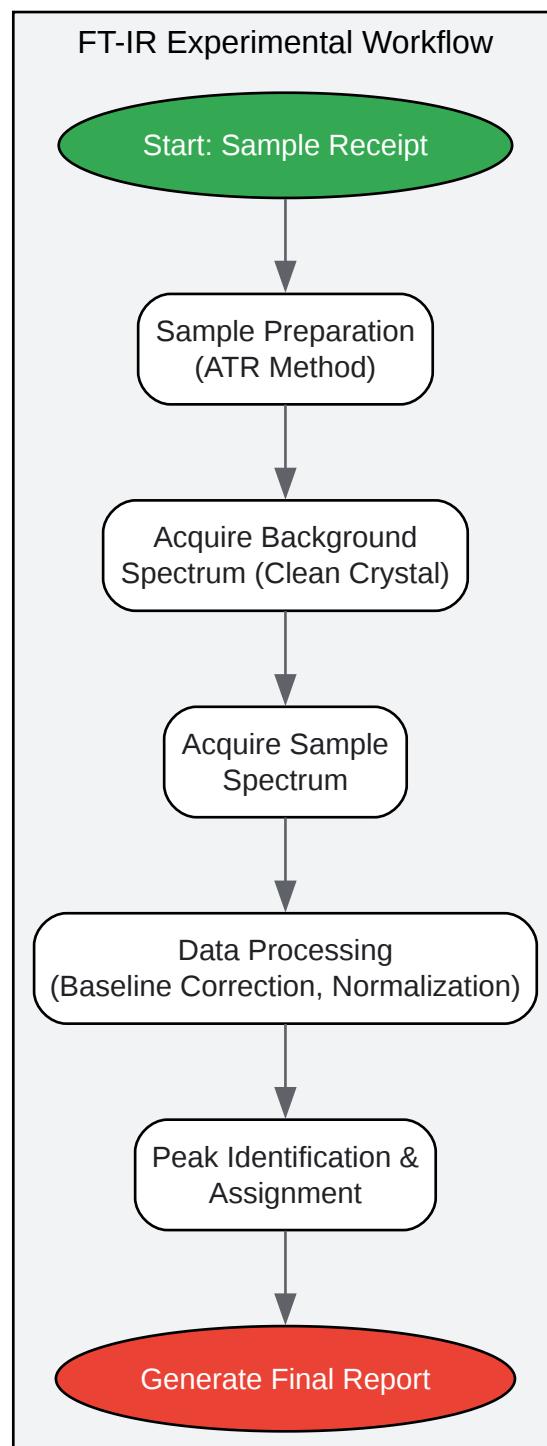
The choice of sampling technique is critical for solid samples.

- Attenuated Total Reflectance (ATR): This is the preferred modern method. A small amount of the solid sample is pressed directly onto a crystal (typically diamond). The IR beam penetrates a short distance into the sample, yielding a high-quality spectrum with minimal sample preparation. It is fast, efficient, and requires no dilution.
- Potassium Bromide (KBr) Pellet: The traditional method involves grinding a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopy-grade KBr and pressing the

mixture into a thin, transparent pellet. This method requires more skill and care to avoid moisture contamination (which introduces broad O-H bands) but can yield excellent results.

3.3. Step-by-Step Data Acquisition (ATR Method)

- **Instrument Purge:** Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- **Background Spectrum:** With the clean, empty ATR crystal in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This step is crucial as it measures the instrument's and environment's response, which will be subtracted from the sample spectrum. This is the "zero" reference for the measurement.
- **Sample Application:** Place a small amount of **(2-Cyanopyridin-4-YL)boronic acid** powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Apply Pressure:** Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.
- **Sample Spectrum:** Collect the sample spectrum using the same acquisition parameters (scans, resolution) as the background. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.



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Caption: A validated workflow for FT-IR analysis.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting spectrum should be analyzed systematically. The table below summarizes the expected absorption bands based on established group frequencies from authoritative sources.

Table 1: Characteristic FT-IR Absorption Bands for **(2-Cyanopyridin-4-YL)boronic acid**

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Expected Intensity	Notes
3400–3200	O-H Stretch (H-bonded)	Strong, Broad	The broadness is a hallmark of the hydrogen-bonded boronic acid dimer structure.[8][9][15]
3100–3000	C-H Stretch (Aromatic)	Medium to Weak	Characteristic of C-H bonds on the pyridine ring.[12]
2240–2220	C≡N Stretch (Nitrile)	Strong, Sharp	A highly reliable and distinct peak confirming the cyano group.[12][13]
1610–1585	C=C, C=N Ring Stretch	Medium to Strong	Part of a series of bands identifying the pyridine ring.[4][14]
1500–1400	C=C, C=N Ring Stretch	Medium	Another key pyridine ring vibration.[4][12]
1420–1350	B-O Stretch (Asymmetric)	Strong	A primary indicator for the boronic acid group.[8][10][11]
1200-1180	O-H Bend (In-plane)	Medium	Correlates with the O-H stretching band, confirming the -B(OH) ₂ moiety.[8]
900-650	C-H Bend (Out-of-plane)	Medium to Strong	Located in the "fingerprint region," the pattern is indicative of the ring's substitution.[4][12]

Analysis in Practice: When examining a spectrum, first locate the most prominent and unambiguous peaks. The sharp C≡N stretch around 2230 cm^{-1} and the strong, broad O-H stretch above 3200 cm^{-1} are excellent starting points. Next, identify the strong B-O stretch around 1380 cm^{-1} . Finally, confirm the presence of the pyridine ring through the pattern of bands between $1400\text{-}1600\text{ cm}^{-1}$ and the aromatic C-H stretches above 3000 cm^{-1} . The combination of all these features provides a high-confidence identification of the molecule.

Applications in Research and Quality Control

- **Identity Confirmation:** The primary use is to confirm that the synthesized or purchased material is indeed **(2-Cyanopyridin-4-YL)boronic acid**. The unique fingerprint provided by FT-IR is ideal for this purpose.[4]
- **Purity Assessment:** The technique is highly sensitive to impurities. The absence of characteristic peaks from starting materials (e.g., a halogenated pyridine precursor) or the presence of unexpected bands can indicate contamination. For example, the partial dehydration of boronic acids can lead to the formation of boroxines (cyclic anhydrides), which would alter the B-O and O-H stretching regions of the spectrum.
- **Reaction Monitoring:** In reactions like Suzuki coupling, the boronic acid is consumed. By taking FT-IR spectra of aliquots from the reaction mixture over time, one can monitor the disappearance of the characteristic boronic acid peaks (e.g., the strong B-O stretch) as an indicator of reaction progress.[16]

Conclusion

Fourier-Transform Infrared spectroscopy is an indispensable analytical tool for any scientist working with **(2-Cyanopyridin-4-YL)boronic acid**. It provides a rapid, reliable, and information-rich method for confirming molecular identity and assessing purity.[4] By understanding the correlation between the molecule's functional groups and their spectral signatures, and by employing a rigorous experimental workflow, researchers can confidently validate this critical building block, ensuring the integrity and success of their synthetic endeavors in drug discovery and beyond.

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